trans-4-Carbamoylcyclohexanecarboxylic acid

Description

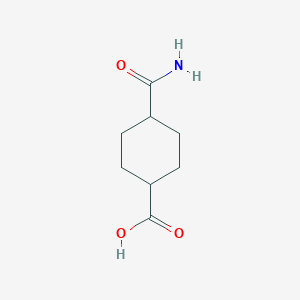

trans-4-Carbamoylcyclohexanecarboxylic acid (CAS 55794-22-4) is a cyclohexane derivative featuring a carbamoyl (-CONH₂) group and a carboxylic acid (-COOH) group in a trans configuration on the cyclohexane ring. Its molecular formula is C₉H₁₃NO₃, with a molecular weight of 199.21 g/mol. The trans stereochemistry ensures spatial separation of the functional groups, influencing its physical properties and reactivity. The carbamoyl group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents compared to nonpolar derivatives .

Properties

IUPAC Name |

4-carbamoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATPPBWCNUNFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544863 | |

| Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21483-87-4 | |

| Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Carbamoylcyclohexanecarboxylic acid typically involves the following steps:

Cyclohexanone to Cyclohexanecarboxylic Acid: Cyclohexanone is first converted to cyclohexanecarboxylic acid through oxidation reactions.

Formation of Carbamoyl Group: The carboxylic acid group is then reacted with ammonia or an amine to form the carbamoyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Carbamoylcyclohexanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: trans-4-Aminocyclohexanecarboxylic acid.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

trans-4-Carbamoylcyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients. Its derivatives are utilized in the development of drugs targeting various medical conditions. For instance, it has been reported that derivatives of trans-4-amino-1-cyclohexanecarboxylic acid are instrumental in synthesizing Janus kinase inhibitors, which are important for treating autoimmune diseases and cancers . Moreover, compounds derived from this compound have shown potential as VLA-4 antagonists, exhibiting favorable pharmacokinetic properties that enhance their therapeutic efficacy .

Anti-fibrinolytic Agents

Another notable application of this compound is its use as an anti-fibrinolytic agent. It has been demonstrated to accelerate barrier recovery in tissues and prevent epidermal hyperplasia, indicating its potential in wound healing and tissue repair . This property makes it valuable in surgical applications where control over bleeding is critical.

Organic Synthesis

Synthesis of Optically Active Compounds

The compound is also significant in organic synthesis, particularly in the preparation of optically active compounds. The ability to produce high ratios of trans isomers over cis isomers during synthesis enhances its utility. A one-pot synthesis method has been developed that allows for the efficient conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid with a trans/cis ratio exceeding 75% . This efficiency is crucial for industrial applications where yield and purity are paramount.

Intermediate for Complex Molecules

this compound acts as an intermediate in the synthesis of more complex organic molecules, including those used in medicinal chemistry. Its structural features allow it to be modified further to create derivatives with tailored pharmacological properties, thereby expanding its application scope within drug discovery and development .

Case Study 1: VLA-4 Antagonist Development

A study focused on optimizing the carboxylic acid moiety in trans-4-substituted cyclohexanecarboxylic acid derivatives led to the identification of a potent VLA-4 antagonist (compound 11b) with an IC(50) value of 2.8 nM. This compound demonstrated favorable pharmacokinetic properties (CL=3.3 ml/min/kg, F=51%) in rat models, highlighting the compound's promise in therapeutic applications targeting inflammatory conditions .

Case Study 2: Wound Healing Applications

Research on trans-4-(aminomethyl)cyclohexane carboxylic acid has shown its effectiveness as an anti-fibrinolytic agent, promoting tissue recovery while preventing excessive scar formation. This property is particularly beneficial in surgical settings, where maintaining hemostasis and promoting healing are critical .

Mechanism of Action

The mechanism of action of trans-4-Carbamoylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-4-Carbamoylcyclohexanecarboxylic acid with structurally analogous trans-4-substituted cyclohexanecarboxylic acids, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Polarity and Solubility :

- The carbamoyl and hydroxymethyl derivatives exhibit higher polarity due to hydrogen-bonding groups, enhancing water solubility.

- Ethyl and isopropyl analogs are more lipophilic, favoring organic solvents .

Biological Activity: Carbamoyl and hydroxymethyl groups are associated with drug-like properties (e.g., tranexamic acid derivatives in inhibit fibrinolysis) . Chlorophenyl and cyanobenzoyl groups are prevalent in bioactive molecules, such as kinase inhibitors or herbicides .

Synthetic Utility :

Biological Activity

Trans-4-Carbamoylcyclohexanecarboxylic acid, also known as trans-4-amino-1-cyclohexanecarboxylic acid (T-AMCHA), is a compound of significant interest in medicinal chemistry due to its biological activities. This article examines its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a cyclohexane ring with a carbamoyl group and a carboxylic acid moiety. The structural formula can be represented as follows:

This compound exhibits stereochemical specificity, with the trans configuration playing a crucial role in its biological activity.

Biological Activity

1. Anti-fibrinolytic Properties

T-AMCHA has been identified as an effective anti-fibrinolytic agent. Research indicates that it accelerates barrier recovery in epidermal tissues and prevents epidermal hyperplasia induced by wounding. In a study, T-AMCHA was shown to significantly enhance barrier recovery in both hairless mice and human skin after injuries caused by tape stripping or detergent treatment .

2. Mechanism of Action

The mechanism underlying the anti-fibrinolytic activity involves the inhibition of plasmin, a serine protease that degrades fibrin in blood clots. By inhibiting this enzyme, T-AMCHA promotes faster healing of the epidermis following injury. The study demonstrated that topical application of T-AMCHA reduced epidermal thickness associated with hyperplasia, indicating its potential in treating skin injuries .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Conversion : One method involves the direct conversion of cis-isomers to trans-isomers using Raney Nickel as a catalyst, achieving high yields of the desired product .

- Alternative Pathways : Other synthetic routes include the use of bases in aprotic solvents to facilitate the conversion from cis to trans configurations, with reported yields ranging from 68% to 73% .

Case Study 1: Epidermal Barrier Recovery

In a controlled experiment involving hairless mice, T-AMCHA was applied topically after inducing skin injuries. The results indicated that T-AMCHA-treated subjects exhibited significantly faster recovery rates compared to controls receiving inactive analogs like aminocaproic acid . This highlights its potential application in dermatological therapies.

Case Study 2: Synthesis Efficiency

A comparative analysis of synthesis methods for T-AMCHA revealed that using Raney Nickel not only improved yield but also reduced reaction times significantly compared to traditional methods. The efficiency of this method makes it attractive for large-scale pharmaceutical production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.